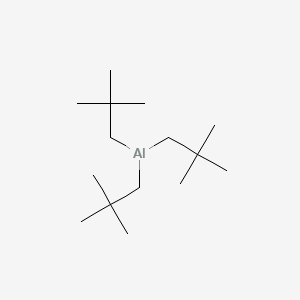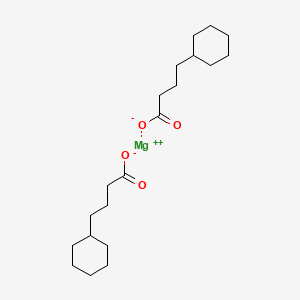
Menthyl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Menthyl propionate is an organic compound that belongs to the ester family. It is formed by the esterification of menthol and propionic acid. This compound is known for its pleasant, minty aroma and is commonly used in the fragrance and flavoring industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Menthyl propionate can be synthesized through the esterification of menthol with propionic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, this compound is produced by the same esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize the yield. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Menthyl propionate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to menthol and propionic acid.
Reduction: this compound can be reduced to menthyl alcohol using reducing agents such as lithium aluminum hydride.
Oxidation: Although less common, this compound can undergo oxidation to form this compound oxide.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Hydrolysis: Menthol and propionic acid.
Reduction: Menthyl alcohol.
Oxidation: this compound oxide.
Applications De Recherche Scientifique
Menthyl propionate has various applications in scientific research, including:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in topical formulations due to its pleasant aroma and cooling effect.
Industry: Widely used in the fragrance and flavoring industries to impart a minty aroma to products.
Mécanisme D'action
The mechanism of action of menthyl propionate primarily involves its interaction with olfactory receptors, which are responsible for detecting odors. When inhaled, this compound binds to these receptors, triggering a signal to the brain that is perceived as a minty smell. Additionally, when applied topically, it can activate cold-sensitive receptors in the skin, providing a cooling sensation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Menthyl acetate: Another ester of menthol, known for its fruity aroma.
Menthyl butyrate: An ester with a slightly different aroma profile.
Menthyl lactate: Known for its cooling effect similar to menthyl propionate.
Uniqueness
This compound is unique due to its specific minty aroma and its balanced properties, making it suitable for a wide range of applications in the fragrance and flavoring industries. Its ability to provide a cooling sensation also adds to its versatility in topical formulations.
Propriétés
Numéro CAS |
86014-82-6 |
|---|---|
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
(5-methyl-2-propan-2-ylcyclohexyl) propanoate |
InChI |
InChI=1S/C13H24O2/c1-5-13(14)15-12-8-10(4)6-7-11(12)9(2)3/h9-12H,5-8H2,1-4H3 |
Clé InChI |
PELLUIPPBKHUAB-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OC1CC(CCC1C(C)C)C |
Densité |
0.918-0.923 |
Description physique |
Clear colorless liquid/fruity cool aroma |
Solubilité |
Practically insoluble to insoluble Sparingly soluble (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone](/img/structure/B13831432.png)

![2-(4-bromophenyl)-6-chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B13831436.png)





![sodium;(E,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate](/img/structure/B13831472.png)



